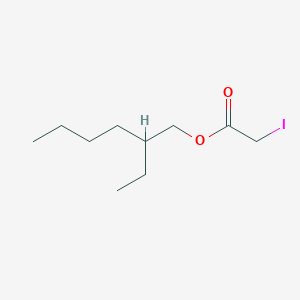
2-Ethylhexyl iodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl iodoacetate is an organic compound with the molecular formula C10H19IO2. It is a derivative of ethyl acetate and is characterized by the presence of an iodoacetate group attached to a 2-ethylhexyl chain. This compound is typically a clear, light yellow to orange liquid under standard conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl iodoacetate can be achieved through the esterification of iodoacetic acid with 2-ethylhexanol. This reaction typically requires the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can help in the removal of water formed during the esterification reaction, thereby driving the reaction to completion. Additionally, the reaction mixture may be subjected to purification steps such as distillation or crystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethylhexyl iodoacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-ethylhexanol.
Oxidation: Formation of 2-ethylhexanoic acid.
Aplicaciones Científicas De Investigación
2-Ethylhexyl iodoacetate has several applications in scientific research:
Chemistry: Used as an alkylating agent in organic synthesis to introduce the 2-ethylhexyl group into various molecules.
Biology: Employed in the study of enzyme inhibition, particularly in the inhibition of cysteine peptidases.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit glycolysis in cancer cells.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The primary mechanism of action of 2-Ethylhexyl iodoacetate involves the alkylation of thiol groups in proteins. This compound reacts with cysteine residues in enzymes, leading to the formation of stable thioether bonds. This alkylation can inhibit the activity of enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), thereby disrupting glycolysis and other metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl iodoacetate: Similar structure but with an ethyl group instead of a 2-ethylhexyl group.
Methyl iodoacetate: Contains a methyl group instead of a 2-ethylhexyl group.
2-Ethylhexyl bromoacetate: Contains a bromo group instead of an iodo group.
Uniqueness
2-Ethylhexyl iodoacetate is unique due to its combination of the bulky 2-ethylhexyl group and the reactive iodoacetate moiety. This combination allows for specific interactions with biological molecules and makes it a valuable tool in both synthetic chemistry and biological research .
Propiedades
Número CAS |
5439-37-2 |
|---|---|
Fórmula molecular |
C10H19IO2 |
Peso molecular |
298.16 g/mol |
Nombre IUPAC |
2-ethylhexyl 2-iodoacetate |
InChI |
InChI=1S/C10H19IO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 |
Clave InChI |
JMLJFGVZNJBROE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
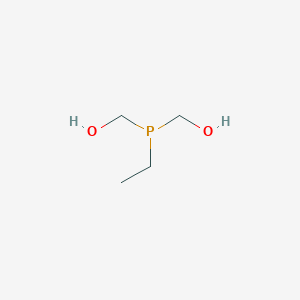
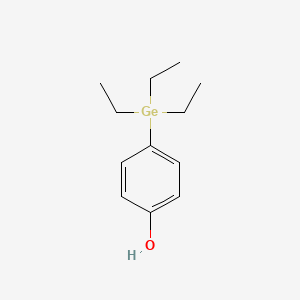
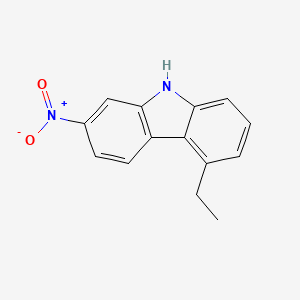
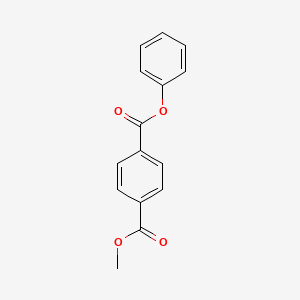
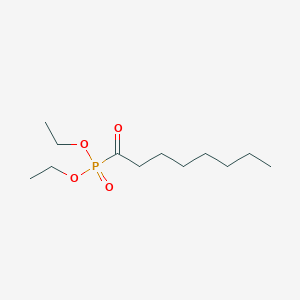
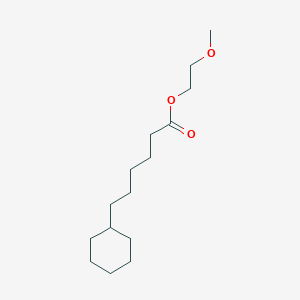


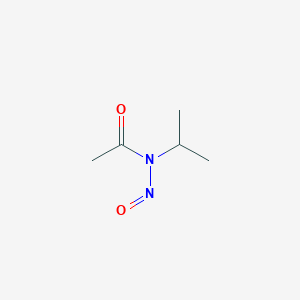
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
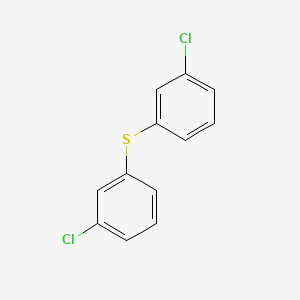
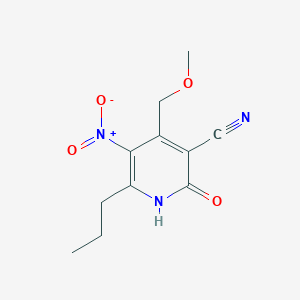
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
